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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Bromo-4-fluoro-1-iodobenzene (CAS No. 202865-73-4). Due to the limited availability of
public experimental spectra for this specific compound, this document presents predicted
spectroscopic data for *H NMR, 3C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), based on established principles and spectral databases of related compounds. Detailed,
generalized experimental protocols for obtaining such data are also provided.

Compound Overview

2-Bromo-4-fluoro-1-iodobenzene is a halogenated aromatic compound with the molecular
formula CeHsBrFI1.[1] Its molecular weight is 300.89 g/mol .[1] The presence of three different
halogen substituents on the benzene ring makes it a versatile building block in organic
synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br, C-
F, and C-1 bonds can be exploited. Accurate spectroscopic characterization is crucial for its
identification and quality control in synthetic applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-fluoro-1-
iodobenzene. These predictions are derived from established substituent effects on aromatic
systems and analysis of spectral data from similar compounds.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment
ppm) (3, Hz)
J(H,H) =8.5, JH,F) =
~7.65 dd ( ) HF) H-6
5.0
J(H,H) =8.5, J(H,H) =
~7.35 dd ( ) ( ) H-5

2.5

J(H,F) = 9.0, J(H,H) =
~7.10 ddd H-3
2.5, J(H,H)=0.5

Note: The chemical shifts and coupling constants are estimations. Actual values may vary
based on experimental conditions.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (0, ppm) Assignment
~161.0 (d, LJ(C,F) = 250 Hz) C-4
~140.0 (d, 3J(C,F) = 8 Hz) C-2
~133.0 (d, *J(C,F) = 3 Hz) C-6
~120.0 (d, 2J(C,F) = 22 Hz) C-5
~115.5 (d, 2J(C,F) = 25 Hz) c-3
~92.0 (d, 3J(C,F) = 4 Hz) c-1

Note: The assignments are based on the expected electronic effects of the substituents and C-
F coupling patterns. The carbon attached to fluorine (C-4) will exhibit a large one-bond coupling
constant. The other carbons will show smaller two-, three-, or four-bond couplings to fluorine.
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~—?) Intensity Assighment

3100-3000 Medium Aromatic C-H stretch

1580-1560 Medium-Strong Aromatic C=C stretch

1470-1450 Strong Aromatic C=C stretch

1250-1200 Strong C-F stretch

1100-1000 Medium C-H in-plane bending

880.860 Strong (.Z-H out-of-plane bending
(isolated H)

~700 Medium C-Br stretch

~650 Medium C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectral Fragments (Electron Ionization)

m/z Relative Abundance Assignment

[M]* (Molecular ion with Br

3007302 High isotope pattern)
173/175 Medium M - []*

221 Medium [M - Br]*

94 Medium [CeHsF]*

Note: The presence of bromine (7°Br and 81Br isotopes in an approximate 1:1 ratio) will result in
a characteristic M and M+2 isotopic pattern for bromine-containing fragments.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Bromo-4-fluoro-1-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of 2-Bromo-4-fluoro-1-iodobenzene.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry NMR tube.

o Ensure the sample is fully dissolved and the solution is homogeneous.
H NMR Acquisition:

e The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal resolution and line shape.

A standard proton pulse sequence is used with a sufficient number of scans to achieve a
good signal-to-noise ratio.

The spectrum is referenced to the residual solvent peak of CDClIs (& 7.26 ppm).
13C NMR Acquisition:
e The spectrum is acquired on the same spectrometer.

o A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each
carbon (which will be split by fluorine).

o A significantly larger number of scans is required compared to *H NMR due to the lower
natural abundance of the 13C isotope.
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e The spectrum is referenced to the solvent peak of CDCls (6 77.16 ppm).
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NMR Experimental Workflow.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal of the FTIR spectrometer is clean.
e Place a small drop of liquid 2-Bromo-4-fluoro-1-iodobenzene directly onto the crystal.

« If the sample is a solid, place a small amount on the crystal and apply pressure using the
anvil.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded.

The instrument software automatically subtracts the background from the sample spectrum
to produce the final IR spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm™1,
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FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)

Sample Introduction:

e The sample is typically introduced via a gas chromatograph (GC-MS) for separation and

purification before entering the mass spectrometer.

« A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl

acetate) is injected into the GC.

lonization and Analysis:

» Electron lonization (EIl) is a common method for this type of molecule. The sample is

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

e The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

e The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

» A detector records the abundance of each ion, generating the mass spectrum.
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GC-MS Experimental Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 2-Bromo-4-
fluoro-1-iodobenzene. The tabulated data and experimental protocols offer a valuable
resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials
science for the identification and characterization of this compound. It is recommended that
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experimental data be acquired and compared with these predictions for definitive structural
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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